2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine
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Overview
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine is an organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to a propan-2-amine moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated benzene derivative under palladium-catalyzed conditions to form the corresponding boronic ester.
Amination: The boronic ester is then subjected to amination using appropriate amine sources under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine undergoes several types of chemical reactions, including:
Borylation: The compound can participate in borylation reactions, where the boron moiety is introduced into various substrates.
Suzuki Coupling: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Halogenated Benzene Derivatives: Reactants in the formation of boronic esters.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science.
Scientific Research Applications
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine involves its ability to participate in various coupling reactions. The boron moiety in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of halogenated substrates and the formation of boron-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the amine moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound without the phenyl and amine groups.
Uniqueness
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine is unique due to its combination of a boron-containing dioxaborolane ring, a phenyl group, and an amine moiety. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Biological Activity
The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine , also known as a boron-containing amine derivative, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H24BNO2
- Molecular Weight : 285.28 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from related compounds.
The boron atom in the compound is crucial for its biological activity. Boron compounds have been shown to interact with biological systems through several mechanisms:
- Enzyme Inhibition : Boronates can inhibit enzymes by forming reversible covalent bonds with active site residues.
- Targeting Kinases : The compound may exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are involved in various signaling pathways critical for cell growth and differentiation.
In Vitro Studies
A study evaluated the compound's inhibitory potency against various RTKs. The results indicated that it could inhibit multiple angiogenic pathways:
- VEGFR-2 Inhibition : The compound displayed significant inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.
- EphB4 and TIE-2 Inhibition : It also showed activity against EphB4 and TIE-2 receptors.
Compound | VEGFR-2 IC50 (nM) | TIE-2 IC50 (nM) | EphB4 IC50 (nM) |
---|---|---|---|
CDAU-1 | 1.11 | 7.20 | 5.34 |
CDAU-2 | 1.01 | 8.32 | 5.11 |
Test Compound | TBD | TBD | TBD |
These findings suggest that the compound could function as a multi-target inhibitor with potential applications in cancer therapy.
In Vivo Studies
While specific in vivo data for this compound is limited, related studies on similar boron-containing compounds have demonstrated:
- Anti-tumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models.
Case Studies
Several case studies highlight the efficacy of boron-based compounds in treating various cancers:
- Breast Cancer Models : Boron-containing drugs have been tested for their ability to inhibit tumor growth and metastasis.
- Angiogenesis Inhibition : Studies indicate that compounds targeting VEGFR pathways can significantly reduce tumor vascularization.
Properties
Molecular Formula |
C15H24BNO2 |
---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-amine |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,17)11-8-7-9-12(10-11)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 |
InChI Key |
BZBPIOWJVIFBSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)N |
Origin of Product |
United States |
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